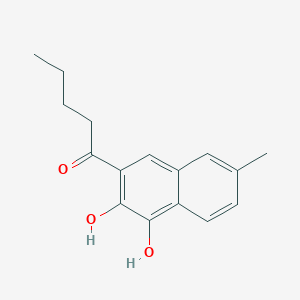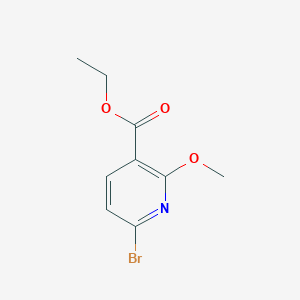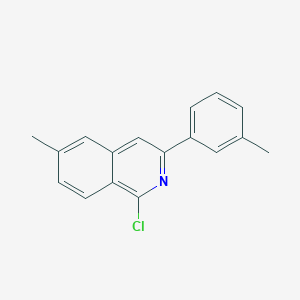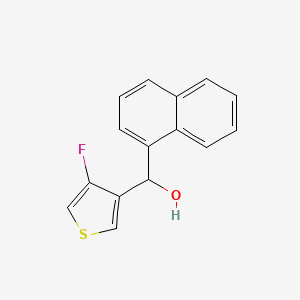
4-(3,4-Dihydroquinolin-1(2h)-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is a heterocyclic compound that features both quinazoline and dihydroquinoline moieties. These structures are known for their biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline typically involves the reaction of quinazoline derivatives with dihydroquinoline intermediatesSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline rings .
科学的研究の応用
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares the dihydroquinoline moiety but lacks the quinazoline ring.
Quinazoline derivatives: Compounds that contain the quinazoline ring but may have different substituents or additional functional groups.
Uniqueness
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is unique due to its combination of both quinazoline and dihydroquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
特性
CAS番号 |
6637-36-1 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-quinolin-1-yl)quinazoline |
InChI |
InChI=1S/C17H15N3/c1-4-10-16-13(6-1)7-5-11-20(16)17-14-8-2-3-9-15(14)18-12-19-17/h1-4,6,8-10,12H,5,7,11H2 |
InChIキー |
NVOKTPNLFPWRFT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)





![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)







